
3-bromo-N,N-dimethyl-2-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N,N-dimethyl-2-oxopropanamide is a chemical compound with the CAS Number: 475294-58-7 . It has a molecular weight of 194.03 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8BrNO2/c1-7(2)5(9)4(8)3-6/h3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.03 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A method for synthesizing derivatives related to 3-bromo-N,N-dimethyl-2-oxopropanamide, such as 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, has been developed. This synthesis involves treating ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
Characterization of Derivatives : The study of the synthesis and characterization of related compounds, such as dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, involved analyzing their kinetic and thermodynamic properties, providing insights into their potential applications in pharmaceuticals and biological research (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Photodynamic Therapy Applications
- Photodynamic Therapy : A derivative, specifically a new zinc phthalocyanine substituted with benzenesulfonamide groups containing Schiff base, shows promising properties for photodynamic therapy, a treatment method for cancer. This derivative exhibits high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Agricultural Applications
- Pest Control in Agriculture : A combination of 1,3-dichloropropene and dimethyl disulfide, related to the chemical structure of this compound, has been used effectively against soilborne pests in cucumber. This combination presents an environmentally friendly alternative to methyl bromide for pest control in agriculture (Mao et al., 2016).
Antimicrobial Applications
- Antimicrobial Activity : Sulfonium halides, which include structures related to this compound, have demonstrated high antibacterial and antimycotic activities. These properties highlight their potential use in medical applications for treating infections caused by pathogenic microflora (Bakhtiyarova et al., 2017).
properties
IUPAC Name |
3-bromo-N,N-dimethyl-2-oxopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-7(2)5(9)4(8)3-6/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOZWGHPSUSPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

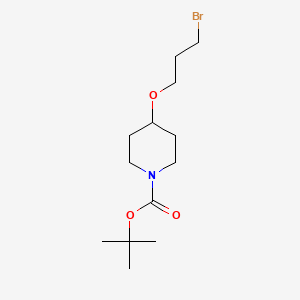
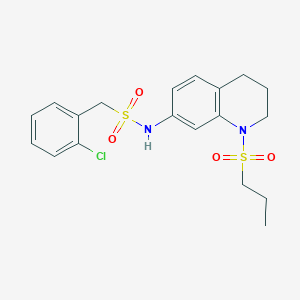
![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)
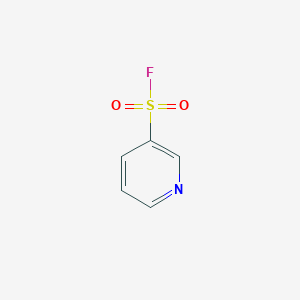
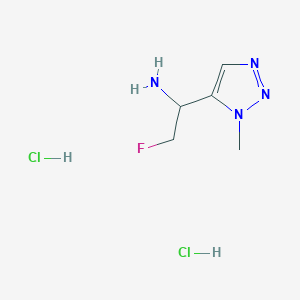



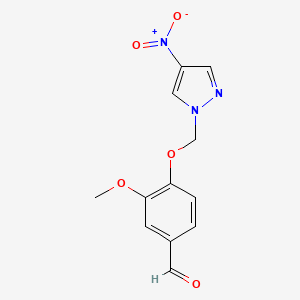
![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)
![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)
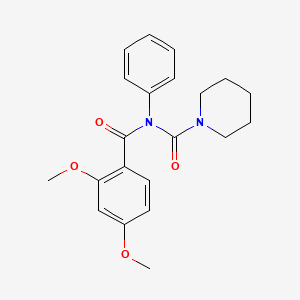
![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)
![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)